Piperine
Overview
Description
Piperine is an alkaloid responsible for the pungency of black pepper (Piper nigrum) and long pepper (Piper longum). It was first isolated in 1820 by the Danish chemist Hans Christian Ørsted. This compound is a yellow crystalline solid with a melting point of 128-130°C and a molecular weight of 285.33 g/mol . It is slightly soluble in water and forms monoclinic needles . This compound has numerous pharmacological activities and health benefits, including anti-inflammatory, antioxidant, and bio-enhancing properties .
Mechanism of Action
Target of Action
Piperine, a piperidine alkaloid present in the fruits of Black pepper (Piper nigrum) and long pepper (Piper longum), has been found to interact with multiple targets. It regulates signaling molecules such as cell cycle proteins, anti-apoptotic proteins, P-glycoprotein, cytochrome P450 3A4, multidrug resistance protein 1, breast cancer resistance protein, transient receptor potential vanilloid 1 proinflammatory cytokine, nuclear factor-κB, c-Fos, cAMP response element-binding protein, activation transcription factor-2, peroxisome proliferator-activated receptor-gamma, Human G-quadruplex DNA, Cyclooxygenase-2, Nitric oxide synthases-2, MicroRNA, and coronaviruses . It also targets signaling pathways involving tyrosine phosphorylation .
Mode of Action
This compound interacts with its targets and modulates their activity. For instance, it has been found to suppress tumor cell metastasis in gastric cancer, repress cell proliferation and migration, and promote apoptosis in prostate cancer cells . It also inhibits the release of cytochrome-c, caspase-3, and caspase-9, thereby protecting against apoptosis . Furthermore, it modifies the rate of glucuronidation by lowering the endogenous UDP-glucuronic acid content and inhibiting the transferase activity .
Biochemical Pathways
This compound affects multiple biochemical pathways. It regulates signaling pathways such as Akt/mTOR/MMP-9, 5′-AMP-activated protein kinase-activated NLR family pyrin domain containing-3 inflammasome, voltage-gated K+ current, PKCα/ERK1/2, NF-κB/AP-1/MMP-9, Wnt/β-catenin, JNK/P38 MAPK, and gut microbiota . It also down-regulates pathways associated with IL-1 and nuclear factor- B (NF- B), activates the Nrf2/keap1 pathway, and inhibits TNF- -induced expressions of cell adhesion molecules such as ICAM-1, VCAM1, and E-selectin .
Pharmacokinetics
This compound exhibits remarkable pharmacokinetic properties. It has been found to enhance the bioavailability of several drugs . This is achieved by altering gastrointestinal disorders and drug-metabolizing enzymes . The ADMET properties of this compound have been studied and found to have a positive impact on its suitability as a candidate for further development .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has been found to increase cell membrane permeability and disrupt mitochondrial membrane potential . It also induces the accumulation of intracellular reactive oxygen species in C. albicans . Furthermore, it has been found to have antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it has been found that the activity of this compound increases with increasing substitution on the piperidine ring carbons, with ethyl substituted being more active than the methyl analogues . Furthermore, it has been found to reduce SOD, CAT, GPx, and GR, and increase hydrogen peroxide generation and lipid peroxidation in the epididymis, thus having a negative effect on the redox state and affecting fertility .
Biochemical Analysis
Biochemical Properties
Piperine interacts with various enzymes and proteins, playing a significant role in biochemical reactions . It exhibits numerous established health effects and beneficial therapeutic properties . This compound is known to stimulate drug molecules’ activity across different routes by improving the drug’s bioavailability across the membrane, raising the drug’s effect across conformational interaction, and working as a drug receptor .
Cellular Effects
This compound has remarkable properties like antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities . These properties make it suitable for use in pathological conditions of the central nervous system, cardiovascular system, gastrointestinal tract dysfunctions, bone, and various other physiological activities like anti-asthmatic, anti-tumor, immunomodulatory, cytoprotective, and hepatoprotective .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has been found to protect against apoptosis by blocking the release of cytochrome-c, caspase-3, and caspase-9 . It also reduces lipid peroxidation and stimulates glutathione levels, indicating its antioxidant effect .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings. It has been found that this compound can inhibit the growth of multidrug-resistant strains of P. aeruginosa and E. coli isolated from poultry, and enterohemorrhagic .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, this compound (10 mg/kg B.W.) reduced hydroxydopamine-induced lipid peroxidation and stimulated glutathione levels in the striatum of rats .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is a secondary metabolite biosynthetically derived from L-lysine and a cinnamoyl-CoA precursor . It interacts with enzymes such as lysine decarboxylase and copper amine oxidase during its biosynthesis .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It has been found to interact with membranes, influencing lipid peroxidation and glutathione transport .
Subcellular Localization
Current research is ongoing to elucidate this aspect of this compound’s biochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Piperine can be synthesized by the action of piperonoyl chloride on piperidine . Another method involves the decarboxylation of L-lysine by lysine decarboxylase, yielding cadaverine, which undergoes oxidative deamination by copper amine oxidase to form 5-aminopentanal. This compound cyclizes into Δ1-piperidine Schiff base and is subsequently reduced to form piperidine .
Industrial Production Methods: this compound is typically extracted from black pepper using organic solvents like dichloromethane . The extraction process can be optimized using techniques such as ultrasound-assisted extraction with natural deep eutectic solvents . The solvent-free residue from a concentrated alcoholic extract of black pepper can also be treated with potassium hydroxide to remove resin, followed by crystallization in alcohol .
Chemical Reactions Analysis
Types of Reactions: Piperine undergoes various chemical reactions, including hydrolysis, oxidation, and isomerization. It forms salts only with strong acids and can be hydrolyzed by alkali into piperidine and piperic acid .
Common Reagents and Conditions:
Hydrolysis: Alkali (e.g., potassium hydroxide)
Oxidation: Strong acids (e.g., hydrochloric acid)
Isomerization: Light, especially ultraviolet light
Major Products:
Hydrolysis: Piperidine and piperic acid
Isomerization: Chavicine, isochavicine, and isothis compound
Scientific Research Applications
Piperine has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Capsaicin
- Curcumin
- Chavicine
Piperine’s diverse applications and unique properties make it a compound of significant interest in various fields of research and industry.
Properties
CAS No. |
7780-20-3 |
---|---|
Molecular Formula |
C17H19NO3 |
Molecular Weight |
285.34 g/mol |
IUPAC Name |
(2Z,4E)-5-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylpenta-2,4-dien-1-one |
InChI |
InChI=1S/C17H19NO3/c19-17(18-10-4-1-5-11-18)7-3-2-6-14-8-9-15-16(12-14)21-13-20-15/h2-3,6-9,12H,1,4-5,10-11,13H2/b6-2+,7-3- |
InChI Key |
MXXWOMGUGJBKIW-BPMFVRGZSA-N |
SMILES |
O=C(N1CCCCC1)/C=C/C=C/C2=CC(OCO3)=C3C=C2 |
Isomeric SMILES |
C1CCN(CC1)C(=O)/C=C\C=C\C2=CC3=C(C=C2)OCO3 |
Canonical SMILES |
C1CCN(CC1)C(=O)C=CC=CC2=CC3=C(C=C2)OCO3 |
Appearance |
Solid powder |
boiling_point |
498.00 to 499.00 °C. @ 760.00 mm Hg |
melting_point |
129 °C |
Key on ui other cas no. |
7780-20-3 94-62-2 |
physical_description |
Light yellow to yellow solid with a pungent odor; [Reference #1] Light yellow solid; [Sigma-Aldrich MSDS] Solid Virtually colourless white crystals; Aroma reminiscent of peppe |
Pictograms |
Acute Toxic |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
0.04 mg/mL at 18 °C Very slightly soluble in water; Soluble in ether, oils Soluble (in ethanol) |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
((1-5-(1,3)-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)piperidine (1-(5-(1,3)-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)piperidine 1-piperoylpiperidine piperine piperine, (E,E)-isomer piperine, (E,Z)-isomer piperine, (Z,E)-isomer piperine, (Z,Z)-isome |
vapor_pressure |
0.00000013 [mmHg] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.